methanone](/img/structure/B4893244.png)

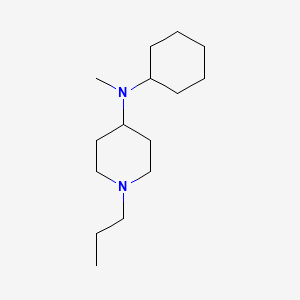

[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone, also known as AFM13, is a small molecule drug candidate that is currently being investigated for its potential use in cancer treatment. AFM13 is a bispecific antibody that targets CD30, a protein that is overexpressed on the surface of certain cancer cells, and CD16A, a protein that is expressed on the surface of natural killer (NK) cells.

Mechanism of Action

[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone works by recruiting NK cells to the site of the tumor and activating them to kill the cancer cells. The CD30 protein on the surface of the cancer cells binds to the CD30-targeting antibody on [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone, while the CD16A-targeting antibody on [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone binds to the CD16A protein on the surface of NK cells. This cross-linking of the two antibodies brings the NK cells in close proximity to the cancer cells, allowing the NK cells to release cytotoxic molecules and kill the cancer cells.

Biochemical and Physiological Effects:

[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has been shown to induce potent anti-tumor responses in preclinical studies. In addition, [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has been shown to activate NK cells and induce the release of cytokines, which are signaling molecules that help to regulate the immune response. [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has also been shown to have a favorable safety profile in preclinical studies and clinical trials.

Advantages and Limitations for Lab Experiments

[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has several advantages for use in lab experiments. It is a bispecific antibody that can be used to target specific proteins on the surface of cancer cells and immune cells. It is also relatively easy to produce using recombinant DNA technology and human peripheral blood mononuclear cells. However, there are also limitations to the use of [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone in lab experiments. It is a complex molecule that requires careful handling and storage. In addition, it may not be effective against all types of cancer cells, and its efficacy may be influenced by factors such as the expression level of the target proteins and the immune status of the patient.

Future Directions

There are several potential future directions for the development of [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone. One direction is to optimize the dosing and administration schedule of [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone in clinical trials to maximize its efficacy while minimizing its side effects. Another direction is to investigate the use of [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need to identify biomarkers that can predict which patients are most likely to benefit from treatment with [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone.

Synthesis Methods

[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone is synthesized using a multi-step process that involves the coupling of two different antibodies. The first antibody, which targets CD30, is produced using recombinant DNA technology. The second antibody, which targets CD16A, is obtained from human peripheral blood mononuclear cells. The two antibodies are then chemically linked together to create the bispecific antibody [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone.

Scientific Research Applications

[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone is being investigated for its potential use in the treatment of various types of cancer, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and solid tumors. In preclinical studies, [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has been shown to induce potent anti-tumor responses in vitro and in vivo. Clinical trials are currently underway to evaluate the safety and efficacy of [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone in cancer patients.

properties

IUPAC Name |

[4-(azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrFNO2/c1-25-19-9-7-14(12-16(19)21)20(24)15-6-8-18(17(22)13-15)23-10-4-2-3-5-11-23/h6-9,12-13H,2-5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUMIONXZJQETL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCCCC3)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,8,9-trimethyl-4-vinyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B4893176.png)

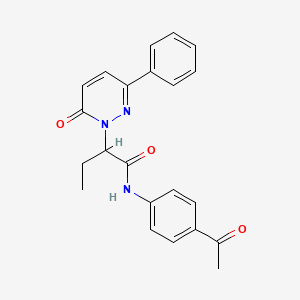

![3-phenyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4893187.png)

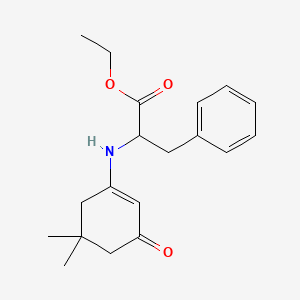

![1-[(2,5-dimethylphenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4893190.png)

![2-chlorobenzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4893202.png)

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B4893205.png)

![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4893217.png)

![1-(4-chloro-2-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4893224.png)

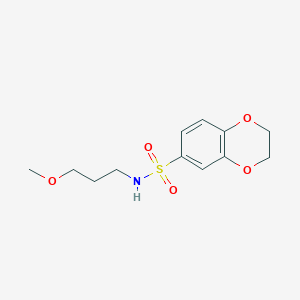

![methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4893233.png)

![1-(4-chlorobenzyl)-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893242.png)

![N-{3-benzyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-3-fluorobenzamide](/img/structure/B4893254.png)